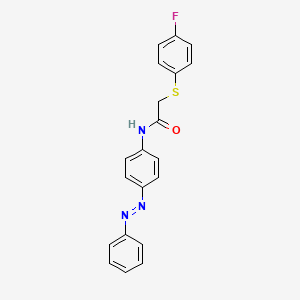
Phosphinic acid, (p-nitrophenyl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic acid, (p-nitrophenyl)phenyl- is an organophosphorus compound characterized by the presence of a phosphinic acid group attached to a phenyl ring and a p-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphinic acid, (p-nitrophenyl)phenyl- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with p-nitrophenyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of phosphinic acid, (p-nitrophenyl)phenyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form .
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic acid, (p-nitrophenyl)phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amino derivatives .
Aplicaciones Científicas De Investigación
Phosphinic acid, (p-nitrophenyl)phenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of phosphinic acid, (p-nitrophenyl)phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Phenylphosphinic acid: Similar in structure but lacks the p-nitrophenyl group.
Phosphonic acids: Contain a phosphonic acid group instead of a phosphinic acid group.
Phosphonates: Esters or salts of phosphonic acids.
Uniqueness
Phosphinic acid, (p-nitrophenyl)phenyl- is unique due to the presence of both a phenyl and a p-nitrophenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propiedades
Número CAS |
5435-78-9 |
|---|---|
Fórmula molecular |
C12H10NO4P |
Peso molecular |
263.19 g/mol |
Nombre IUPAC |
(4-nitrophenyl)-phenylphosphinic acid |
InChI |
InChI=1S/C12H10NO4P/c14-13(15)10-6-8-12(9-7-10)18(16,17)11-4-2-1-3-5-11/h1-9H,(H,16,17) |
Clave InChI |
CNYJITNRCDYLCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


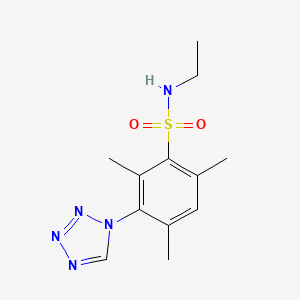
![5-[4-(Hexyloxy)-3-methoxyphenyl]-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14152086.png)
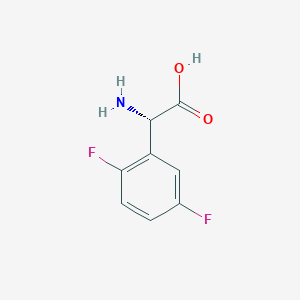

![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)


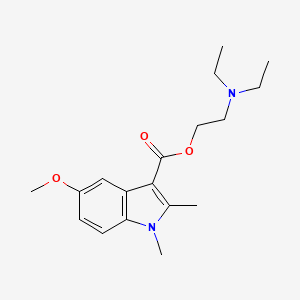
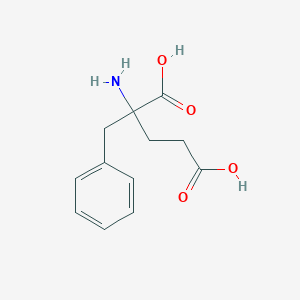
![4-Methylbenzenesulfonic acid [3-methyl-2-[(4-methylphenyl)sulfonyloxymethyl]butyl] ester](/img/structure/B14152136.png)
![4-[(4-Hydroxybutyl)sulfonyl]benzenesulfonamide](/img/structure/B14152142.png)
